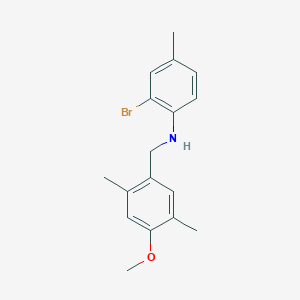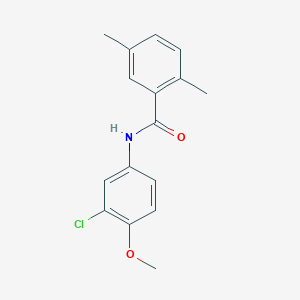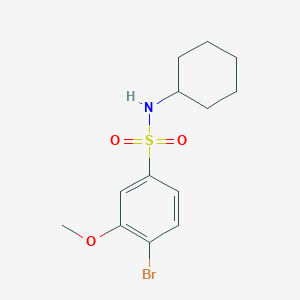![molecular formula C19H21ClN2O2 B5770212 N-[3-chloro-4-(1-piperidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5770212.png)
N-[3-chloro-4-(1-piperidinyl)phenyl]-2-phenoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-chloro-4-(1-piperidinyl)phenyl]-2-phenoxyacetamide, also known as CPCA, is a chemical compound that has been widely used in scientific research. This compound is a potent and selective antagonist of the dopamine D1 receptor, which is a G protein-coupled receptor that plays an essential role in the regulation of neurotransmitter release and synaptic plasticity in the brain.
作用机制
N-[3-chloro-4-(1-piperidinyl)phenyl]-2-phenoxyacetamide acts as a selective antagonist of the dopamine D1 receptor by binding to the receptor and preventing the activation of downstream signaling pathways. The dopamine D1 receptor is a G protein-coupled receptor that activates the cyclic AMP (cAMP) signaling pathway upon binding to dopamine. This signaling pathway plays an essential role in the regulation of neurotransmitter release and synaptic plasticity in the brain. By blocking the activation of the dopamine D1 receptor, N-[3-chloro-4-(1-piperidinyl)phenyl]-2-phenoxyacetamide can modulate these physiological processes and provide insights into the role of the dopamine D1 receptor in various physiological and pathological conditions.
Biochemical and Physiological Effects:
N-[3-chloro-4-(1-piperidinyl)phenyl]-2-phenoxyacetamide has been shown to modulate various biochemical and physiological processes in the brain, including motor function, cognition, and reward-related behaviors. For example, N-[3-chloro-4-(1-piperidinyl)phenyl]-2-phenoxyacetamide has been shown to impair motor function in rodents by blocking the activation of the dopamine D1 receptor in the striatum. N-[3-chloro-4-(1-piperidinyl)phenyl]-2-phenoxyacetamide has also been shown to impair learning and memory in rodents by blocking the activation of the dopamine D1 receptor in the hippocampus. Additionally, N-[3-chloro-4-(1-piperidinyl)phenyl]-2-phenoxyacetamide has been shown to attenuate the rewarding effects of drugs of abuse by blocking the activation of the dopamine D1 receptor in the nucleus accumbens.
实验室实验的优点和局限性
One of the main advantages of using N-[3-chloro-4-(1-piperidinyl)phenyl]-2-phenoxyacetamide in lab experiments is its high selectivity for the dopamine D1 receptor. This selectivity allows researchers to study the specific role of the dopamine D1 receptor in various physiological and pathological conditions without affecting other signaling pathways. Additionally, N-[3-chloro-4-(1-piperidinyl)phenyl]-2-phenoxyacetamide has a high potency, which allows researchers to use lower concentrations of the compound in experiments. However, one of the limitations of using N-[3-chloro-4-(1-piperidinyl)phenyl]-2-phenoxyacetamide is its relatively short half-life, which requires frequent administration of the compound in experiments.
未来方向
There are several future directions for the use of N-[3-chloro-4-(1-piperidinyl)phenyl]-2-phenoxyacetamide in scientific research. One direction is to investigate the role of the dopamine D1 receptor in the regulation of other physiological processes, such as sleep and appetite. Another direction is to study the potential therapeutic applications of N-[3-chloro-4-(1-piperidinyl)phenyl]-2-phenoxyacetamide in the treatment of psychiatric disorders such as schizophrenia and addiction. Additionally, researchers can explore the structure-activity relationship of N-[3-chloro-4-(1-piperidinyl)phenyl]-2-phenoxyacetamide and develop more potent and selective compounds for the dopamine D1 receptor.
合成方法
The synthesis of N-[3-chloro-4-(1-piperidinyl)phenyl]-2-phenoxyacetamide involves the reaction of 3-chloro-4-(1-piperidinyl)aniline with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by column chromatography using a silica gel stationary phase and an eluent solvent such as ethyl acetate.
科学研究应用
N-[3-chloro-4-(1-piperidinyl)phenyl]-2-phenoxyacetamide has been widely used in scientific research as a tool to study the dopamine D1 receptor and its role in various physiological and pathological processes. For example, N-[3-chloro-4-(1-piperidinyl)phenyl]-2-phenoxyacetamide has been used to investigate the role of the dopamine D1 receptor in the regulation of motor function, cognition, and reward-related behaviors. N-[3-chloro-4-(1-piperidinyl)phenyl]-2-phenoxyacetamide has also been used to study the role of the dopamine D1 receptor in the pathophysiology of psychiatric disorders such as schizophrenia and addiction.
属性
IUPAC Name |
N-(3-chloro-4-piperidin-1-ylphenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-17-13-15(9-10-18(17)22-11-5-2-6-12-22)21-19(23)14-24-16-7-3-1-4-8-16/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAYTKWYIHDGIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-phenoxyacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(acetylamino)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B5770150.png)
![2,4-dimethoxybenzaldehyde [4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5770156.png)
![isopropyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5770162.png)


![3-(4-chloro-1H-pyrazol-1-yl)-N'-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}propanohydrazide](/img/structure/B5770195.png)

![2,6-dimethyl-1-[2-(4-morpholinyl)phenyl]-4(1H)-pyridinone](/img/structure/B5770216.png)

![2-[(3-pyridinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B5770237.png)
![N-(2-methylphenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5770244.png)
![1-[(4'-methoxy-4-biphenylyl)sulfonyl]pyrrolidine](/img/structure/B5770247.png)
![3-[(3-chloro-4-fluorophenyl)amino]-4,4-dimethyl-2-cyclohexen-1-one](/img/structure/B5770254.png)